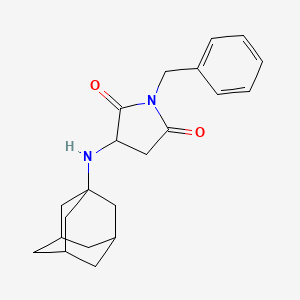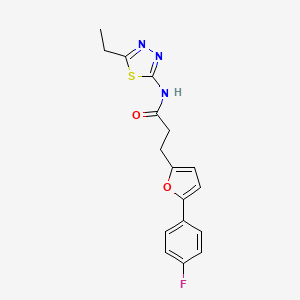
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-(4-fluorophenyl)furan-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-(4-fluorophenyl)furan-2-yl)propanamide, also known as EF-24, is a synthetic compound that has received significant attention in the scientific community due to its potential as a therapeutic agent for various diseases. EF-24 is a derivative of curcumin, a natural polyphenol found in turmeric, which has been shown to have anti-inflammatory, antioxidant, and anticancer properties. EF-24 has been synthesized using a variety of methods and has been extensively studied for its biochemical and physiological effects.
Scientific Research Applications
Antioxidant and Anticancer Activities
Research into derivatives of propanehydrazide, closely related to the specified compound, has shown promising antioxidant and anticancer activities. For instance, compounds bearing thiadiazole and furan moieties have exhibited antioxidant activities superior to known antioxidants like ascorbic acid. Additionally, these compounds demonstrated cytotoxicity against human glioblastoma and triple-negative breast cancer cell lines, highlighting their potential as anticancer agents (Tumosienė et al., 2020).
Insights from Crystallographic Analysis
A study focusing on adamantane-1,3,4-thiadiazole hybrid derivatives, which share structural similarities with the compound , provided insights into the nature of noncovalent interactions through crystallographic and quantum theory of atoms in molecules (QTAIM) analysis. This research helps in understanding the molecular basis of the activities exhibited by such compounds, paving the way for the design of more effective molecules (El-Emam et al., 2020).
Neuroprotective and Anticancer Effects
Further research into 2-amino-1,3,4-thiadiazole-based compounds, similar in structural framework to the target molecule, has revealed significant anticancer activity. These compounds have shown inhibitory effects on tumor cell proliferation across various cancer types, including those of the nervous system, colon adenocarcinoma, and lung carcinoma. Notably, some derivatives also displayed neuroprotective activities, offering protection in neuronal cultures exposed to neurotoxic agents, thereby underscoring their therapeutic potential in neuroprotection and cancer treatment (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).
properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S/c1-2-16-20-21-17(24-16)19-15(22)10-8-13-7-9-14(23-13)11-3-5-12(18)6-4-11/h3-7,9H,2,8,10H2,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPSERHKVOSFQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2418094.png)
![ethyl 2-[[(Z)-2-cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2418095.png)
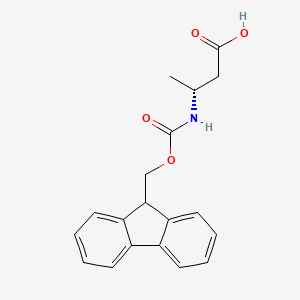
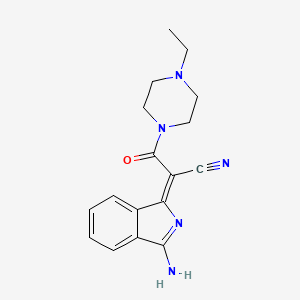
![3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2418099.png)
![2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide](/img/structure/B2418103.png)

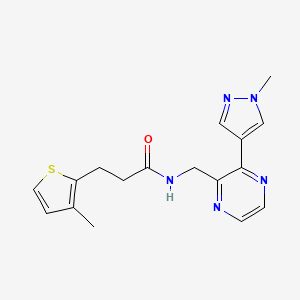
![5,6-dichloro-N-[1-(oxolan-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2418106.png)

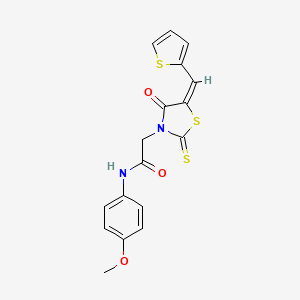

![1-[2-Chloro-5-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]pyrrolidine](/img/structure/B2418111.png)
